6-Fluoro-5-hydroxyquinolin-2(1H)-one
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Overview
Description
6-Fluoro-5-hydroxyquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 5th position, and a keto group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 6-Fluoro-5-hydroxyquinolin-2(1H)-one typically begins with commercially available quinoline derivatives.
Hydroxylation: The hydroxyl group at the 5th position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Fluoro-5-hydroxyquinolin-2(1H)-one can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-hydroxyquinolin-2(1H)-one: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The hydroxyl and keto groups play crucial roles in hydrogen bonding and electronic interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyquinolin-2(1H)-one: Lacks the fluorine atom at the 6th position.
6-Fluoroquinolin-2(1H)-one: Lacks the hydroxyl group at the 5th position.
5,6-Dihydroxyquinolin-2(1H)-one: Contains an additional hydroxyl group at the 6th position.
Uniqueness
- The presence of both the fluorine atom and the hydroxyl group in 6-Fluoro-5-hydroxyquinolin-2(1H)-one imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H6FNO2 |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
6-fluoro-5-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12) |
InChI Key |
WJGVNAILTZTKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)F)O |
Origin of Product |
United States |
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